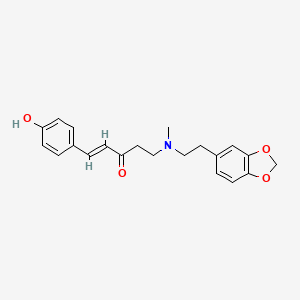
Piperphentonamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperphentonamine, also known as this compound, is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 353.4116 g/mol It is an achiral molecule, meaning it does not have stereoisomers
Métodos De Preparación
Industrial Production Methods: Industrial production of Piperphentonamine would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of the industrial production methods are not publicly disclosed.
Análisis De Reacciones Químicas
Types of Reactions: Piperphentonamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Piperphentonamine has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Piperphentonamine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through a combination of receptor binding and enzyme inhibition.
Comparación Con Compuestos Similares
Piperidine: A structurally similar compound with different functional groups.
Phenethylamine: Shares a similar backbone structure but differs in its functional groups and properties.
Benzylamine: Another related compound with a similar structure but different chemical properties.
Uniqueness: Piperphentonamine is unique due to its specific combination of functional groups and its potential applications in various fields. Its achiral nature and specific molecular interactions make it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C21H23NO4 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(E)-5-[2-(1,3-benzodioxol-5-yl)ethyl-methylamino]-1-(4-hydroxyphenyl)pent-1-en-3-one |
InChI |
InChI=1S/C21H23NO4/c1-22(12-10-17-5-9-20-21(14-17)26-15-25-20)13-11-19(24)8-4-16-2-6-18(23)7-3-16/h2-9,14,23H,10-13,15H2,1H3/b8-4+ |
Clave InChI |
JEJGJJSMKOHPTP-XBXARRHUSA-N |
SMILES isomérico |
CN(CCC1=CC2=C(C=C1)OCO2)CCC(=O)/C=C/C3=CC=C(C=C3)O |
SMILES canónico |
CN(CCC1=CC2=C(C=C1)OCO2)CCC(=O)C=CC3=CC=C(C=C3)O |
Sinónimos |
5-((3,4-methylenedioxyphenylethane)methylamino)-1-p-hydroxyphenyl-1-penten-3-one piperphentonamine piperphentonamine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















